Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester is a complex organic compound belonging to the carbamate class. Its molecular formula is with a molecular weight of approximately 247.32 g/mol. This compound features a cyclohexyl group linked to a butenyl chain and a phenylmethyl ester functional group, which contribute to its unique chemical properties and potential biological activities. Carbamic acid derivatives are often explored in medicinal chemistry due to their neuroprotective effects and other therapeutic potentials.
The compound can be classified under carbamates, which are esters or salts of carbamic acid. Carbamic acids are characterized by the presence of the functional group -NH2COO-, which is responsible for their reactivity and interactions in biological systems. The specific structure of carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester allows for various chemical reactions that can be exploited in synthetic chemistry and pharmacology.
The synthesis of carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester can be achieved through several methods:
The molecular structure of carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester includes:
CC(=C)C1CCCCC1OC(=O)N.Carbamic acid esters typically undergo several types of chemical reactions:
The mechanism by which carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester exerts its biological effects involves several pathways:
Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester has several scientific applications:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5